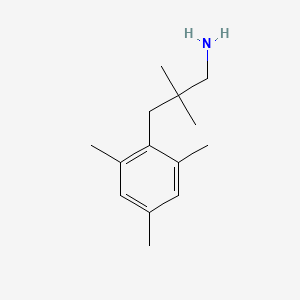
3-Mesityl-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesityl-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C14H23N. It is a derivative of mesitylene, featuring a mesityl group attached to a 2,2-dimethylpropan-1-amine moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-2,2-dimethylpropan-1-amine typically involves the alkylation of mesitylene with a suitable amine precursor. One common method is the reaction of mesitylene with 2,2-dimethylpropan-1-amine under acidic or basic conditions to facilitate the alkylation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as transition metals, can enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mesityl-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The mesityl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted mesityl derivatives.
Applications De Recherche Scientifique
3-Mesityl-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Mesityl-2,2-dimethylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The mesityl group can enhance the compound’s binding affinity and specificity, while the amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentylamine: An organic compound with a similar structure but lacking the mesityl group.
2,2-Dimethylpropan-1-amine: Another related compound with a simpler structure.
Uniqueness
3-Mesityl-2,2-dimethylpropan-1-amine is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7H,8-9,15H2,1-5H3 |
Clé InChI |
QYCTVGNYIOPNAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC(C)(C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















